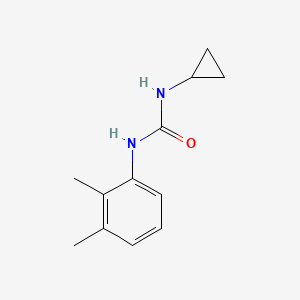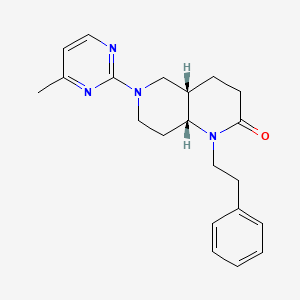
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea, also known as CPDU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDU is a urea derivative that has been shown to exhibit potent biological activity, making it a valuable tool for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been used extensively in scientific research as a tool for studying various biochemical and physiological processes. One of the most notable applications of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is in the study of protein kinase inhibitors. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to inhibit the activity of several protein kinases, including AKT, which plays a critical role in cell survival and proliferation. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has also been used to study the role of protein kinases in cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is not fully understood, but it is thought to involve the inhibition of protein kinases. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to bind to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets. This inhibition of protein kinase activity can lead to a variety of physiological effects, depending on the specific kinase being targeted.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to exhibit a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has also been shown to inhibit the growth of several different types of cancer cells, including breast, prostate, and pancreatic cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has several advantages as a tool for scientific research, including its high potency and specificity for protein kinase inhibition. However, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea also has several limitations that must be considered when using it in laboratory experiments. For example, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea can be toxic to cells at high concentrations, and its effects on other signaling pathways and cellular processes are not fully understood.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-N'-(2,3-dimethylphenyl)urea. One area of interest is the development of more potent and specific protein kinase inhibitors based on the structure of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea. Another area of interest is the study of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea, as well as its potential limitations as a tool for scientific research.
Conclusion
In conclusion, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is a valuable tool for scientific research due to its potent and specific inhibition of protein kinases. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. However, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea also has several limitations that must be considered when using it in laboratory experiments. Further research is needed to fully understand the potential applications and limitations of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea in scientific research.
Méthodes De Synthèse
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 2,3-dimethylphenyl isocyanate. This reaction yields N-cyclopropyl-N'-(2,3-dimethylphenyl)urea as a white crystalline solid, which can be purified using standard laboratory techniques. Other methods for synthesizing N-cyclopropyl-N'-(2,3-dimethylphenyl)urea have also been reported in the literature, including the use of alternative starting materials and reaction conditions.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-4-3-5-11(9(8)2)14-12(15)13-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPOVJLLISNGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)
![1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole](/img/structure/B5310313.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(1-methyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310320.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5310321.png)
![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5310330.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5310334.png)
![2-(2-furyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5310338.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide](/img/structure/B5310351.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5310352.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate](/img/structure/B5310354.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5310368.png)
